[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring with hydroxyl and methyl substituents, as well as a pyrazole ring with a fluorophenyl group. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]methanone typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the piperidine ring, the introduction of hydroxyl and methyl groups, and the construction of the pyrazole ring with the fluorophenyl substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups or the ring structures.
Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while substitution reactions can introduce new functional groups onto the fluorophenyl ring.
Scientific Research Applications
[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]methanone has a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a subject for studying reaction mechanisms.
Biology: Investigating its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Exploring its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of [(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate: An antioxidant compound with structural similarities in terms of hydroxyl groups.
tert-Butyl carbamate: A compound used in organic synthesis with a similar carbamate functional group.
Flubendiamide: An insecticide with a fluorinated aromatic ring, similar to the fluorophenyl group in the target compound.
Uniqueness
[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]methanone is unique due to its combination of a piperidine ring with hydroxyl and methyl substituents and a pyrazole ring with a fluorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can further explore its potential in various scientific fields.
Properties
IUPAC Name |
[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c1-16(23)6-7-20(9-14(16)21)15(22)13-8-12(18-19-13)10-4-2-3-5-11(10)17/h2-5,8,14,21,23H,6-7,9H2,1H3,(H,18,19)/t14-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFESVBBXIKGCSK-GOEBONIOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1O)C(=O)C2=CC(=NN2)C3=CC=CC=C3F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCN(C[C@@H]1O)C(=O)C2=CC(=NN2)C3=CC=CC=C3F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.